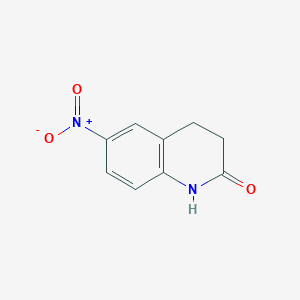

6-nitro-3,4-dihydroquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMSVHWAVMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408452 | |

| Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-16-8 | |

| Record name | 3,4-Dihydro-6-nitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in the development of various pharmacologically active molecules. The synthesis is primarily achieved through a two-step process: the formation of the 3,4-dihydroquinolin-2(1H)-one core via intramolecular Friedel-Crafts cyclization, followed by electrophilic nitration. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is efficiently carried out in two principal stages. The first stage involves the preparation of the precursor, 3,4-dihydroquinolin-2(1H)-one, through an intramolecular Friedel-Crafts reaction. The second stage is the regioselective nitration of this precursor at the 6-position of the aromatic ring.

Experimental Protocols

Stage 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

This stage involves two reactions: the acylation of aniline to form N-phenyl-3-chloropropanamide, followed by its intramolecular cyclization.

2.1.1. Synthesis of N-phenyl-3-chloropropanamide

Protocol:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as methyl ethyl ketone.

-

Add triethylamine (Et3N) to the solution to act as a base.

-

Cool the slurry to 10°C.

-

Slowly add 3-chloropropionyl chloride to the cooled mixture. An exothermic reaction will occur, and the temperature should be allowed to rise to approximately 60°C during the addition.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the mixture to 50°C.

-

Collect the solid product by filtration, wash with water, and dry at 50°C to a constant weight to yield N-phenyl-3-chloropropanamide.

2.1.2. Intramolecular Friedel-Crafts Cyclization to 3,4-dihydroquinolin-2(1H)-one

Protocol:

-

In a reaction vessel, create a blend of N-phenyl-3-chloropropanamide and anhydrous aluminum chloride (AlCl3).

-

Heat the mixture with rapid stirring to approximately 150°C to produce a melt.

-

Maintain the temperature at 150°C for 30 minutes to allow for the intramolecular Friedel-Crafts cyclization to occur.

-

Cool the reaction mixture to ambient temperature.

-

Carefully quench the reaction by pouring the mixture into water.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 3,4-dihydroquinolin-2(1H)-one.

Stage 2: Synthesis of this compound

This stage involves the electrophilic aromatic nitration of the previously synthesized 3,4-dihydroquinolin-2(1H)-one. A similar procedure for a related compound has been reported to give a good yield of the 6-nitro derivative.[1]

Protocol:

-

Dissolve 3,4-dihydroquinolin-2(1H)-one in glacial acetic acid in a reaction flask.

-

Cool the solution to 15°C in an ice bath.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%) to concentrated sulfuric acid (97%) at 0°C.

-

Add the cooled nitrating mixture dropwise to the solution of 3,4-dihydroquinolin-2(1H)-one while maintaining the temperature at 15°C.

-

After the addition is complete, stir the reaction mixture at 15°C for an additional 10 minutes.

-

Remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for the synthesis of this compound. Yields for each step in the synthesis of related 3,4-dihydro-2(lH)quinolinone derivatives have been reported to be in the range of 86.5% to 99.6%.[2]

Table 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

| Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | Aniline, 3-chloropropionyl chloride | Et3N, Methyl ethyl ketone | 60 (reflux) | 1 | High |

| Cyclization | N-phenyl-3-chloropropanamide | AlCl3 | 150 | 0.5 | Moderate to High |

Table 2: Nitration of 3,4-dihydroquinolin-2(1H)-one

| Reactant | Nitrating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 3,4-dihydroquinolin-2(1H)-one | HNO3/H2SO4 | Acetic Acid | 15 -> Room Temp. | 40 | ~77 |

Reaction Mechanism

The nitration of 3,4-dihydroquinolin-2(1H)-one is a classic example of an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO2+) electrophile, the nucleophilic attack by the benzene ring of the quinolinone, and the subsequent rearomatization.

This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient production of this key chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

Technical Guide: Chemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis. Quinolone derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can modulate this activity, offering a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 22246-16-8 | |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | |

| Appearance | Off-white to yellowish-brown solid | [1] |

| Melting Point | 201-202 °C | [1] |

| Boiling Point | 420.3 ± 45.0 °C (Predicted) | [1] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.45 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Synthesis

The primary synthetic route to this compound involves the electrophilic nitration of the parent compound, 3,4-dihydroquinolin-2(1H)-one. The regioselectivity of this reaction is crucial, and studies have shown that nitration can be directed to the 6-position under controlled conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of quinolinone derivatives.

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dihydroquinolin-2(1H)-one to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then recrystallized from ethanol to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectral Data

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 (NH) | ~10.5 | br s | - |

| H-5 | ~8.0 | d | ~2.5 |

| H-7 | ~7.9 | dd | ~8.8, 2.5 |

| H-8 | ~7.1 | d | ~8.8 |

| H-4 (CH₂) | ~2.9 | t | ~7.5 |

| H-3 (CH₂) | ~2.6 | t | ~7.5 |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~170 |

| C-4a | ~125 |

| C-5 | ~120 |

| C-6 | ~145 (due to NO₂) |

| C-7 | ~128 |

| C-8 | ~115 |

| C-8a | ~140 |

| C-3 | ~30 |

| C-4 | ~25 |

Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the nitro group and the lactam functionality.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one, which is a versatile precursor for the synthesis of a wide range of derivatives with potential pharmacological activities.

Experimental Protocol: Reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Ethanol or Acetic Acid

Procedure (using SnCl₂):

-

Suspend this compound in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway:

Caption: Reduction of the nitro group to an amine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of this compound.

Proposed HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinolinone derivatives has been extensively studied for various pharmacological activities.[2] The nitroaromatic scaffold is also a known pharmacophore in several antimicrobial and anticancer agents.

The mechanism of action for many quinolinone-based drugs involves the inhibition of key enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication.[3] Other substituted quinolinones have been investigated as inhibitors of various kinases, which are crucial components of cellular signaling pathways.[3]

The introduction of a nitro group can influence the electronic properties of the quinolinone core, potentially altering its binding affinity to biological targets. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with potential for further functionalization to generate novel compounds with diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data serve as a resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this and related nitro-substituted quinolinone scaffolds.

References

"6-nitro-3,4-dihydroquinolin-2(1H)-one CAS number 22246-16-8"

An In-depth Technical Guide to 6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS number 22246-16-8, is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its structure features a bicyclic system with a nitro group substituent on the aromatic ring, making it a subject of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the strongly electron-withdrawing nitro group not only influences the molecule's chemical reactivity but also serves as a versatile functional handle for further molecular elaboration.[1][2] This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, including cardiotonic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically an off-white to yellowish-brown solid.[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 22246-16-8 | [5][6] |

| Molecular Formula | C₉H₈N₂O₃ | [6] |

| Molecular Weight | 192.17 g/mol | [6][7] |

| IUPAC Name | 6-nitro-3,4-dihydro-1H-quinolin-2-one | - |

| Synonyms | 6-nitro-3,4-dihydrocarbostyril, 3,4-Dihydro-6-nitro-2(1H)-quinolinone | [4][5] |

| Appearance | Off-white to yellowish-brown solid, White powder | [4][8] |

| Melting Point | 201-202°C; 210.5-211°C | [4][5] |

| Boiling Point | 420.3 ± 45.0 °C (Predicted) | [4][5] |

| Density | 1.4 ± 0.1 g/cm³; 1.366 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| Storage | Sealed in dry, room temperature or freezer (-20°C) | [4][7] |

| Hazard Class | IRRITANT | [4][5] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of the parent 3,4-dihydroquinolin-2(1H)-one scaffold. The regioselectivity of this reaction, favoring substitution at the 6-position, is a critical aspect of the synthesis.[1][9]

General Synthesis Workflow

The synthesis is typically achieved by treating the dihydroquinolinone precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The workflow involves the reaction itself followed by purification to isolate the target compound.

Caption: General workflow for the synthesis of this compound.

Key Chemical Transformation: Reduction of the Nitro Group

A pivotal reaction of this compound is the reduction of its nitro group to form 6-amino-3,4-dihydroquinolin-2(1H)-one. This transformation is crucial as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties and providing a primary amine for further functionalization.[1][3] This amino derivative is a key precursor for various bioactive compounds.[3]

Caption: Reaction workflow for the reduction of the nitro group.

Experimental Protocols

Detailed methodologies are essential for reproducibility in a research setting. Below is a key experimental protocol derived from the literature.

Protocol: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one

This protocol details the reduction of the title compound, illustrating its utility as a synthetic intermediate.[3]

| Step | Procedure | Details |

| 1. Reaction Setup | Dissolve this compound (3 g) in methanol (60 mL). | Cool the solution to 0 °C in an ice bath. |

| 2. Addition of Reagents | Sequentially add zinc powder (5 eq.) and ammonium chloride (5 eq.) to the solution. | The addition should be done carefully while monitoring the temperature. |

| 3. Reaction | Stir the reaction mixture at room temperature for 1 hour. | Monitor the reaction progress using Thin Layer Chromatography (TLC). |

| 4. Filtration | Upon completion, filter the mixture through a bed of diatomaceous earth (Celite). | This removes the solid zinc residues and other inorganic salts. |

| 5. Concentration | Concentrate the filtrate under reduced pressure. | This removes the methanol solvent. |

| 6. Extraction | Dissolve the residue in a dichloromethane solution containing 5% methanol and wash with water. | This separates the organic product from water-soluble impurities. |

| 7. Drying & Isolation | Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This yields the final product, 6-amino-3,4-dihydroquinolin-2(1H)-one. |

Biological Context and Therapeutic Potential

While this compound is primarily known as a synthetic intermediate, its structural backbone and the nitro functional group place it in a class of compounds with significant biological relevance.

-

Dihydroquinolinone (DHQO) Scaffold: The core DHQO structure is found in numerous natural and synthetic compounds that exhibit a wide array of biological effects, showing potential in treating various disorders.[10]

-

Precursor to Bioactive Agents: Its most direct application is as a key intermediate. The reduction product, 6-amino-3,4-dihydrocarbostyril, is explicitly used to prepare cardiotonic agents, which are drugs that increase the force of heart muscle contraction.[3]

-

Role of the Nitro Group: The nitro group is a well-established pharmacophore in medicinal chemistry.[11][12] Nitro-containing compounds are used as antimicrobial, antihypertensive, and antineoplastic agents.[11][13] For instance, related nitroquinoline structures have been investigated for antibacterial activity and enzyme inhibition.[14][15] This suggests that this compound or its derivatives could be explored for similar activities.

The logical progression from the basic chemical structure to potential therapeutic applications highlights the compound's importance in the drug discovery pipeline.

Caption: Logical pathway from the core scaffold to potential therapeutic applications.

Analytical Methods

Quality control and characterization of this compound are crucial for its use in synthesis and research. Standard analytical techniques employed include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]

-

Proton Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure and identify any impurities.[5]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This compound (CAS 22246-16-8) is more than a simple chemical; it is a strategic building block in the development of complex, biologically active molecules. Its synthesis via regioselective nitration and its key reactivity, particularly the reduction of the nitro group, make it an invaluable intermediate for medicinal chemists. Understanding its properties, synthesis, and chemical utility provides researchers and drug development professionals with the foundational knowledge to leverage this compound in the creation of novel therapeutics.

References

- 1. This compound | 22246-16-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 22246-13-5 [amp.chemicalbook.com]

- 4. 22246-16-8 CAS MSDS (3,4-Dihydro-6-nitro-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. scbt.com [scbt.com]

- 7. 22246-16-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound, CasNo.22246-16-8 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 14. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

Technical Guide: Physicochemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a nitroaromatic derivative of the 3,4-dihydroquinolin-2(1H)-one core structure. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the physicochemical properties and pharmacological effects of the parent molecule.[1][2] Understanding the fundamental properties of this compound, such as its melting point, is a critical first step in its characterization for further research and development. This guide provides a concise overview of the melting point of this compound, a detailed experimental protocol for its determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The melting point is a crucial physical constant for the identification and purity assessment of a solid crystalline compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 22246-16-8 | C₉H₈N₂O₃ | 192.17 | 210.5 - 211 |

| Data sourced from Biosynce.[3] |

Experimental Protocol: Melting Point Determination

The following is a standard methodology for the determination of the melting point of a solid organic compound like this compound using the capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered and dry

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Take a capillary tube and tap the open end into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (around 190-200°C).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting (e.g., 210.5 - 211°C).

-

Perform at least two more measurements to ensure the reproducibility of the result.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle the hot apparatus with care to avoid burns.

-

Dispose of the used capillary tubes in the designated glass waste container.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a multi-step process, followed by characterization to confirm its identity and purity. A general workflow is outlined below.

References

A Technical Guide to the Physicochemical Properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-16-8). Due to the absence of experimentally determined boiling point data in publicly accessible literature, this guide focuses on computationally predicted values and outlines standard experimental protocols for the determination of boiling points for high-melting solids. The methodologies behind computational prediction models are also discussed. This whitepaper is intended to serve as a technical resource for professionals in chemistry and drug development requiring data on this specific chemical entity.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class. Its structure is characterized by a dihydroquinolinone core functionalized with a nitro group at the 6-position. Compounds of the quinolinone family are significant scaffolds in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties, such as the boiling point, is critical for process development, purification, reaction condition optimization, and safety assessments. This guide collates the available data for this compound, focusing on its boiling point.

Physicochemical Data

The quantitative properties for this compound are summarized below. It is critical to note that the boiling point is a computationally predicted value, as no experimentally verified data has been reported in the reviewed literature.

| Property | Value | Data Type | Source |

| Boiling Point | 420.3 ± 45.0 °C (at 760 mmHg) | Predicted | [1] |

| Melting Point | 210.5 - 211 °C | Experimental | [1] |

| Molecular Formula | C₉H₈N₂O₃ | - | [2] |

| Molecular Weight | 192.17 g/mol | - | [2] |

| Density | 1.4 ± 0.1 g/cm³ | Predicted | [1] |

| CAS Number | 22246-16-8 | - | [1][2] |

Boiling Point: Prediction and Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][4] For high-molecular-weight, non-volatile solids like this compound, direct experimental determination can be challenging and often requires specialized equipment.

Computational Prediction of Boiling Point

In the absence of experimental data, computational models provide valuable estimates for physical properties. The predicted boiling point of 420.3 ± 45.0 °C was likely generated using a Quantitative Structure-Property Relationship (QSPR) model.[1][5]

QSPR models are mathematical algorithms that correlate a compound's chemical structure with its physical properties.[5][6] These models use molecular descriptors—numerical values derived from the molecular structure (e.g., molecular weight, topology, electronic properties)—to predict properties like the boiling point.[5][7] Machine learning and regression analysis are commonly employed to build these predictive tools.[6][7][8]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases did not yield information on specific biological activities or signaling pathways associated with this compound. While related quinolinone structures are known to possess biological activities, this particular compound is primarily documented as a chemical intermediate.

Experimental Protocol: Boiling Point Determination for a High-Melting Solid

While no specific protocol for this compound is available, the following general-purpose method, the Thiele tube method, is suitable for determining the boiling point of small quantities of high-melting organic solids.[9] This method relies on observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure.[10]

Objective: To determine the boiling point of a high-melting organic solid.

Materials:

-

Sample of this compound

-

Thiele tube

-

High-temperature heating oil (e.g., silicone oil)

-

High-range thermometer (-10 to 400 °C)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Place a small amount (approximately 10-20 mg) of the solid compound into the small test tube.

-

Heating Bath Setup: Gently heat the test tube to melt the solid.

-

Capillary Tube Insertion: Place the capillary tube into the molten liquid with its open end submerged. Allow the setup to cool and the sample to re-solidify, trapping the capillary tube.

-

Assembly: Attach the test tube containing the sample to the thermometer using a rubber band or wire. Ensure the sample is aligned with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the side-arm of the tube and fully immersed in the heating oil.

-

Heating: Gently and slowly heat the side arm of the Thiele tube with a burner.[9] The design of the tube facilitates even heat distribution via convection currents.

-

Observation: As the temperature rises, the solid will melt. Continue heating and watch for a rapid and continuous stream of bubbles to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

-

Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9][10]

-

Recording: Record this temperature as the boiling point. Also, record the ambient atmospheric pressure.

Conclusion

The boiling point of this compound has been predicted to be 420.3 ± 45.0 °C. While this value serves as a crucial estimate for theoretical and process considerations, it has not been experimentally verified. The high melting point of the compound suggests that its boiling point is indeed high, consistent with the prediction. For applications requiring precise data, experimental determination using a standard protocol for high-boiling solids, such as the Thiele tube method, is recommended. The lack of data on biological activity suggests its current utility is primarily in synthetic chemistry.

References

- 1. biosynce.com [biosynce.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

An In-Depth Technical Guide to 6-nitro-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, which is present in several FDA-approved drugs, this molecule holds potential for the development of novel therapeutic agents. The presence of a nitro group on the quinolinone core is known to influence the bioactivity of related compounds, suggesting that this compound may exhibit noteworthy pharmacological properties. This technical guide provides a comprehensive overview of its molecular structure, methods of synthesis, and a review of the biological activities of structurally related compounds, offering insights into its potential as a lead compound in drug discovery.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyridinone ring. The nitro group is substituted at the 6-position of the quinolinone core.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-nitro-3,4-dihydro-1H-quinolin-2-one[1] |

| CAS Number | 22246-16-8[1] |

| Molecular Formula | C₉H₈N₂O₃[2] |

| Molecular Weight | 192.17 g/mol [2] |

| Melting Point | 210.5-211 °C |

| Boiling Point | 420.3 ± 45.0 °C at 760 mmHg |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-][1] |

| InChI Key | Not available |

Synthesis and Characterization

General Synthetic Approach: Nitration of 3,4-dihydroquinolin-2(1H)-one

A plausible synthetic route to this compound involves the electrophilic nitration of the 3,4-dihydroquinolin-2(1H)-one precursor. The reaction conditions would need to be carefully controlled to favor nitration at the 6-position of the aromatic ring.

Experimental Protocol (Adapted from a related synthesis)

The following protocol is adapted from the synthesis of 6-nitro-4-hydroxy-2-quinolone and can serve as a starting point for the preparation of this compound. Optimization of reaction conditions would be necessary.

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with continuous stirring.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to the solution, maintaining the low temperature.

-

After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid product, wash it with cold water to remove any residual acid, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While the complete spectral data for the title compound is not publicly available, the expected characteristic signals are outlined below based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the deshielded region (around 7-8 ppm), with splitting patterns indicative of the substitution on the benzene ring. Methylene protons of the dihydropyridinone ring would appear as triplets in the aliphatic region (around 2.5-3.5 ppm). The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Carbonyl carbon signal around 170 ppm. Aromatic carbon signals between 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. Aliphatic carbon signals for the methylene groups would be observed in the upfield region. |

| FTIR (cm⁻¹) | Strong absorption bands for the C=O stretching of the amide (around 1650-1680 cm⁻¹). Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). N-H stretching vibration around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydropyridinone ring. |

Biological Activity and Potential Therapeutic Applications

While there is a lack of specific biological data for this compound, the broader class of nitro-containing quinolinone derivatives has demonstrated a range of pharmacological activities, including anticancer properties. The nitro group can be a critical pharmacophore, and its position on the aromatic ring can significantly influence the biological effect.

Studies on structurally related nitroaromatic compounds have shown that they can induce apoptosis and cell cycle arrest in cancer cells. For instance, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, another nitro-containing heterocyclic compound, has been shown to induce significant cytotoxicity in various human tumor cell lines, leading to apoptosis mediated by the activation of caspases 3 and 6.[1][3][4] This suggests that this compound could potentially exhibit similar anticancer activities.

Postulated Mechanism of Action: Apoptosis Induction

Based on the activity of related compounds, a hypothetical signaling pathway for the anticancer effect of this compound could involve the induction of apoptosis.

This postulated pathway suggests that the compound, upon entering a cancer cell, could induce oxidative stress through the generation of reactive oxygen species (ROS). This, in turn, could lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While current literature provides a foundation for its synthesis and potential bioactivity, further research is imperative.

Key areas for future investigation include:

-

Development of a robust and high-yielding synthesis protocol.

-

Comprehensive spectroscopic characterization to establish a definitive analytical profile.

-

In-depth evaluation of its biological activity, particularly its anticancer potential, against a panel of cancer cell lines to determine IC₅₀ values.

-

Elucidation of its mechanism of action, including its effects on specific signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

The Biological Potential of 6-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives is limited. This guide provides an in-depth analysis based on the most closely related studied compounds, particularly 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-ones, to infer potential therapeutic applications, mechanisms of action, and experimental methodologies.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position of the 3,4-dihydroquinolin-2(1H)-one ring system is anticipated to significantly modulate its pharmacological profile. Nitroaromatic compounds are known for their diverse biological activities, including anticancer and antimicrobial effects.[1] This technical guide consolidates the available data on closely related analogs to provide a predictive overview of the biological potential of this compound derivatives, with a primary focus on their potential as anticancer agents.

Anticancer Activity

While direct studies on this compound are scarce, research on structurally similar 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives has demonstrated significant in vitro anticancer activity. These findings suggest that the 6-nitroquinolin-2-one core is a promising pharmacophore for the development of novel cytotoxic agents.

Quantitative Cytotoxicity Data

A study investigating a series of 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives revealed their cytotoxic potential against the KB (oral cancer) cell line. The half-maximal inhibitory concentration (IC50) values for the most active compounds from this series are summarized below.

| Compound ID | 6-Substituent | 1-Substituent (Alicyclic Amine) | IC50 (µM/mL) against KB Cells |

| IVc-1 | Cl | Piperidin-1-yl | 0.2844 |

| IVc-2 | Cl | Morpholin-4-yl | 0.2406 |

| IVc-3 | Cl | N-methylpiperazin-1-yl | 0.3011 |

| IVd-1 | Br | Piperidin-1-yl | 0.3216 |

| IVd-2 | Br | Morpholin-4-yl | 0.2985 |

| IVd-3 | Br | N-methylpiperazin-1-yl | 0.3411 |

Data extracted from a study on 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives.[2]

Potential Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Docking studies performed on the aforementioned 6-substituted-3-nitroquinolin-2-one derivatives suggest a potential mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cellular proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of EGFR's tyrosine kinase activity can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. This hypothesis is further supported by studies on 6-nitro-4-substituted quinazolines, which have also been shown to target EGFR.[3]

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vitro anticancer activity of this compound derivatives, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Human cancer cell lines (e.g., KB, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with DMSO only.

-

Plates are incubated for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Potential Antimicrobial Activity

The presence of the nitroaromatic scaffold in this compound derivatives suggests a potential for antimicrobial activity. Many nitro-containing heterocyclic compounds exhibit antibacterial and antifungal properties.[1] For instance, nitroxoline, a nitroquinoline derivative, is a known antibacterial agent. The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins.

Further investigation is warranted to explore the antimicrobial spectrum and potency of this compound derivatives against various bacterial and fungal strains. Standard antimicrobial susceptibility testing, such as broth microdilution or disk diffusion assays, would be suitable for this purpose.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the analysis of structurally related compounds strongly suggests that this compound derivatives are a promising class of compounds with potential anticancer and antimicrobial activities. The demonstrated cytotoxicity of closely related analogs against oral cancer cells, coupled with a plausible mechanism of action through EGFR tyrosine kinase inhibition, provides a solid foundation for future research.

Key future directions should include:

-

The synthesis of a focused library of this compound derivatives with diverse substitutions to establish structure-activity relationships.

-

Comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to determine their efficacy and spectrum of activity.

-

In-depth mechanistic studies to validate the inhibition of EGFR and explore other potential molecular targets.

-

Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANT… [ouci.dntb.gov.ua]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

"starting materials for 6-nitro-3,4-dihydroquinolin-2(1H)-one synthesis"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 6-nitro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structure, featuring a dihydroquinolinone core with a nitro group at the 6-position, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound is a critical first step in the discovery and development of new drugs. This guide focuses on the most common and efficient synthetic route, proceeding via a three-step sequence: Friedel-Crafts acylation, intramolecular Friedel-Crafts cyclization, and subsequent nitration.

Primary Synthetic Pathway

The most widely employed synthetic route to this compound commences with the acylation of an appropriate aniline derivative with 3-chloropropionyl chloride. This is followed by an intramolecular Friedel-Crafts cyclization to form the 3,4-dihydroquinolin-2(1H)-one core, which is then nitrated to yield the final product.

Starting Materials and Reagents

A comprehensive list of starting materials and reagents required for the synthesis is provided in the table below.

| Compound Name | Role | Step | Notes |

| Aniline | Starting Material | 1 | |

| 3-Chloropropionyl chloride | Reagent | 1 | Highly reactive, handle with care. |

| Aluminum chloride (AlCl₃) | Catalyst | 2 | Lewis acid catalyst for Friedel-Crafts cyclization. |

| Nitric acid (HNO₃) | Reagent | 3 | Nitrating agent. |

| Sulfuric acid (H₂SO₄) | Reagent/Solvent | 3 | Used as a solvent and catalyst for nitration. |

| Dichloromethane (CH₂Cl₂) | Solvent | 1, 2 | Common solvent for acylation and cyclization. |

| Water (H₂O) | Quenching/Washing | 1, 2, 3 | Used in work-up procedures. |

| Sodium bicarbonate (NaHCO₃) | Base | 1, 2, 3 | Used for neutralization. |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent | 1, 2, 3 | Used to dry organic extracts. |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide

This step involves the Friedel-Crafts acylation of an aniline derivative. For improved regioselectivity in the subsequent cyclization and nitration steps, p-anisidine is often used as the starting aniline derivative.

Procedure:

-

Dissolve p-anisidine in a suitable solvent such as dichloromethane in a reaction flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxyphenyl)-3-chloropropanamide.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of 3,4-dihydroquinolin-2(1H)-one

This step involves an intramolecular Friedel-Crafts cyclization of the N-acylated intermediate.

Procedure:

-

To a flask containing anhydrous aluminum chloride, add the N-(4-methoxyphenyl)-3-chloropropanamide.

-

Heat the mixture to a temperature between 130-150 °C for several hours.

-

Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 3,4-dihydroquinolin-2(1H)-one.

Step 3: Synthesis of this compound

The final step is the nitration of the dihydroquinolinone core.

Procedure:

-

In a flask, dissolve 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, this compound, is collected by filtration, washed thoroughly with water until neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Product | Yield (%) | Reference |

| 1. Acylation | N-Phenyl-3-chloropropanamide | 85-95 | General synthetic knowledge |

| 2. Cyclization | 3,4-Dihydroquinolin-2(1H)-one | 70-85 | General synthetic knowledge |

| 3. Nitration | This compound | ~90 | [1] |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the starting material for the next. The logical flow is crucial for the successful synthesis of the target molecule.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. By following the detailed experimental protocols and considering the quantitative data provided, researchers and drug development professionals can efficiently synthesize this important intermediate for their research and development endeavors. Adherence to standard laboratory safety procedures is paramount, especially when handling corrosive and reactive reagents such as 3-chloropropionyl chloride, aluminum chloride, and the nitrating acid mixture.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3,4-Dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one, a key reaction in the synthesis of various biologically active compounds. This document details the underlying chemical principles, regioselectivity, experimental protocols, and quantitative data associated with this important transformation.

Introduction

3,4-Dihydroquinolin-2(1H)-one is a bicyclic lactam that serves as a core scaffold in numerous pharmaceutical agents. The introduction of a nitro group onto its aromatic ring via electrophilic aromatic substitution is a critical step in the functionalization of this molecule, enabling further synthetic modifications and the exploration of structure-activity relationships. The position of the nitro group is highly dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring. This guide will explore the factors governing the regioselectivity of this reaction and provide detailed methodologies for the synthesis of various nitro-isomers.

Mechanism of Electrophilic Nitration

The electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one follows the general mechanism of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction mechanism can be visualized as a three-step process:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3,4-dihydroquinolin-2(1H)-one acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Figure 1: General mechanism of electrophilic nitration.

Regioselectivity

The regioselectivity of the nitration of 3,4-dihydroquinolin-2(1H)-one is influenced by the electronic effects of the substituents on the benzene ring. The amide group in the lactam ring is a deactivating group but an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. The alkyl portion of the dihydro-ring is weakly activating.

The primary positions for nitration are C-5, C-6, C-7, and C-8. The directing effects of the lactam functionality and the steric hindrance from the dihydropyridinone ring play a crucial role in determining the final product distribution.

-

Position 6: This position is para to the nitrogen atom of the lactam and is electronically favored for substitution.

-

Position 8: This position is ortho to the nitrogen atom, but substitution is sterically hindered by the adjacent methylene group of the dihydro-ring.

-

Position 7: This position is meta to the nitrogen atom but is activated by the alkyl portion of the dihydro-ring.

-

Position 5: This position is also ortho to the carbonyl group and meta to the nitrogen atom.

Experimental evidence suggests that nitration often leads to a mixture of isomers, with the 6-nitro and 7-nitro derivatives being common products. The choice of nitrating agent and reaction conditions can be tuned to favor a particular isomer. For instance, nitration of a 6-substituted 3,4-dihydroquinolin-2(1H)-one derivative with sodium nitrite in acetic acid alone has been reported to yield a 7.5:1 mixture of the 7-nitro and 5-nitro isomers.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of nitro-substituted 3,4-dihydroquinolin-2(1H)-ones.

Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from the nitration of a similar substrate and is expected to yield the 6-nitro isomer as a major product.

Reagents and Materials:

-

3,4-Dihydroquinolin-2(1H)-one

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65%)

-

Ice

-

Deionized Water

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Synthesis of 7-Nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is based on conditions reported to favor the formation of the 7-nitro isomer on a substituted analog.

Reagents and Materials:

-

3,4-Dihydroquinolin-2(1H)-one

-

Acetic Acid

-

Trifluoroacetic Acid (TFA)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of acetic acid and trifluoroacetic acid.

-

Add sodium nitrite (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 1 hour.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 7-nitro-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data

The yields and isomer ratios are highly dependent on the specific reaction conditions. The following table summarizes available data from the literature.

| Nitrating Agent | Acid/Solvent | Temperature | Product(s) | Yield | Reference |

| HNO₃/H₂SO₄ | H₂SO₄ | 0-5 °C | 6-Nitro | 86.5-99.6% | [1] |

| NaNO₂ | AcOH/TFA | Room Temp. | 7-Nitro (on 6-substituted derivative) | Not Specified | |

| NaNO₂ | AcOH | Room Temp. | 7-Nitro / 5-Nitro (7.5:1 ratio on 6-substituted derivative) | Not Specified |

Characterization of Nitro-Isomers

The characterization of the different nitro-isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

¹H NMR: The position of the nitro group can be determined by the splitting patterns and chemical shifts of the aromatic protons.

-

This compound: A ¹H NMR spectrum is available for this isomer.[2]

Conclusion

The electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one is a versatile reaction for the synthesis of key intermediates in drug discovery. The regioselectivity of the reaction can be controlled to some extent by the choice of nitrating agent and reaction conditions, allowing for the targeted synthesis of specific nitro-isomers. This guide provides a foundation for researchers to further explore and optimize this important transformation.

References

- 1. Synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: a high nitrogen energetic compound with good oxygen balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Nitration of Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regioselectivity in the nitration of tetrahydroquinolines. The document details the reaction mechanisms, summarizes quantitative data from key studies, provides explicit experimental protocols, and illustrates the core concepts through diagrams. This information is critical for chemists aiming to synthesize specific nitro-substituted tetrahydroquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Importance of Tetrahydroquinoline Nitration

Tetrahydroquinoline (THQ) and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1] The introduction of a nitro group onto the aromatic ring of the THQ scaffold via electrophilic aromatic substitution (EAS) is a pivotal transformation, as the nitro group can be readily converted into other functional groups, such as amines, or used to modulate the electronic properties of the molecule.

However, the nitration of tetrahydroquinoline is not straightforward. The regioselectivity of the reaction—that is, the position at which the nitro group is introduced (C-5, C-6, C-7, or C-8)—is highly dependent on the reaction conditions and, most importantly, on the nature of the substituent on the nitrogen atom.[2][3] Historical literature on the subject has presented conflicting results, necessitating a careful and systematic approach to achieve the desired regioselectivity.[2][3]

This guide aims to clarify these complexities by presenting a consolidated view of the factors governing the regioselectivity of THQ nitration, supported by experimental data and detailed methodologies.

Mechanistic Overview: Directing Effects in Tetrahydroquinoline Nitration

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[4][5] In the case of tetrahydroquinoline, the fused aliphatic amine ring significantly influences the outcome of the reaction. The two primary factors at play are the electronic effect of the nitrogen substituent and the protonation state of the nitrogen atom under the reaction conditions.

-

Unprotected Tetrahydroquinoline: In strongly acidic media, the nitrogen atom of the unprotected tetrahydroquinoline is protonated, forming a tetrahydroquinolinium ion. The -NH₂⁺- group is a powerful deactivating and meta-directing group. Consequently, nitration tends to occur at the C-7 position, which is meta to the deactivating group. Some C-5 substitution may also be observed.

-

N-Protected Tetrahydroquinolines: When the nitrogen is protected with an acyl group (e.g., acetyl, trifluoroacetyl) or a sulfonyl group (e.g., tosyl), the lone pair of electrons on the nitrogen is delocalized into the carbonyl or sulfonyl group, respectively. This makes the nitrogen less basic and prevents protonation under nitrating conditions.[2][3] The N-acyl or N-sulfonyl group is an activating, ortho, para-directing group. Therefore, nitration is directed to the C-6 (para) and C-8 (ortho) positions. The steric bulk of the protecting group and the substituents on the ring can further influence the ortho/para ratio.

The general mechanism for the electrophilic nitration of an N-protected tetrahydroquinoline is depicted below.

Caption: General mechanism for the electrophilic nitration of N-protected tetrahydroquinoline.

The directing effects of the nitrogen substituent are crucial for controlling the regioselectivity. The following diagram illustrates the different outcomes for protonated and N-protected tetrahydroquinoline.

Caption: Influence of the nitrogen substituent on the regioselectivity of nitration.

Quantitative Data on Regioselectivity

A systematic study by Cordeiro et al. has provided reliable quantitative data on the nitration of tetrahydroquinoline and its N-protected derivatives under various conditions.[2][3] The results are summarized in the table below.

| Substrate (N-Substituent) | Nitrating Agent/Conditions | 5-Nitro (%) | 6-Nitro (%) | 7-Nitro (%) | 8-Nitro (%) | Total Yield (%) | Reference |

| H (unprotected) | HNO₃/H₂SO₄, 0 °C | - | - | 65 | - | 65 | [6] |

| H (unprotected) | KNO₃/H₂SO₄ (82%) | - | 23 | 71 | - | 94 | [6] |

| Acetyl (Ac) | KNO₃/H₂SO₄, 0 °C | - | 45 | 22 | - | 67 | [7] |

| Acetyl (Ac) | NO₂BF₄/MeCN, -40 °C to rt | - | 70 | - | 10 | 80 | [2] |

| Trifluoroacetyl (TFA) | NO₂BF₄/MeCN, -25 °C | - | 95 | - | 5 | >95 | [2] |

| Tosyl (Ts) | HNO₃ (70%)/Ac₂O, 0 °C | - | 80 | - | 20 | 90 | [2] |

| Formyl (CHO) | NO₂BF₄/MeCN, -40 °C to rt | - | 65 | - | 15 | 80 | [2] |

| Benzoyl (Bz) | NO₂BF₄/MeCN, -40 °C to rt | - | 75 | - | 10 | 85 | [2] |

Data compiled from Cordeiro et al. (2011) and other cited literature.[2][6][7]

As the data indicates, the choice of the N-protecting group and the nitrating agent has a profound impact on the regiochemical outcome. For instance, the use of a trifluoroacetyl group leads to a high degree of selectivity for the 6-nitro isomer.[2]

Detailed Experimental Protocols

The following are representative experimental protocols for the nitration of tetrahydroquinoline and its N-acetyl derivative, adapted from the literature.[2][6]

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline[6]

-

Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (10 mL) is prepared and cooled to 0 °C in an ice-salt bath.

-

Reaction: 1,2,3,4-Tetrahydroquinoline (5 g, 37.5 mmol) is added dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then poured onto crushed ice (100 g). The resulting solution is neutralized with a concentrated aqueous solution of sodium hydroxide until it is alkaline to litmus paper.

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 7-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline and N-Acetyl-8-nitro-1,2,3,4-tetrahydroquinoline[2]

-

Dissolution of Starting Material: N-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 g, 5.7 mmol) is dissolved in anhydrous acetonitrile (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -40 °C using an acetonitrile/dry ice bath.

-

Addition of Nitrating Agent: Nitronium tetrafluoroborate (NO₂BF₄) (0.83 g, 6.3 mmol) is added in one portion with vigorous stirring.

-

Reaction Progression: The reaction mixture is stirred at -40 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the 6-nitro and 8-nitro isomers.

The following diagram outlines a general experimental workflow for the nitration of an N-protected tetrahydroquinoline.

Caption: A typical experimental workflow for the nitration of N-protected THQ.

Conclusion

The regioselective nitration of tetrahydroquinolines is a tunable process that is highly dependent on the electronic nature of the nitrogen substituent. Unprotected tetrahydroquinoline undergoes nitration primarily at the 7-position under acidic conditions due to the formation of a deactivating ammonium ion. In contrast, N-acylated or N-sulfonylated tetrahydroquinolines direct nitration to the 6- and 8-positions. By carefully selecting the protecting group and reaction conditions, chemists can achieve high selectivity for a desired nitro-substituted tetrahydroquinoline isomer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important chemical transformation.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for 6-nitro-3,4-dihydroquinolin-2(1H)-one